molecular formula C12H16O4 B13670883 Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

Cat. No.: B13670883
M. Wt: 224.25 g/mol
InChI Key: XWYOLMUIQADPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves the reduction of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate using sodium borohydride in methanol at 0°C. The reaction mixture is stirred for 30 minutes, quenched with a saturated sodium sulfate solution, and then extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated to yield the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions, often scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a different position of the methoxy group.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds share similar chemical properties but differ in their specific functional groups and positions, which can influence their reactivity and applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3

InChI Key

XWYOLMUIQADPAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.